3,3-dimethyl-1-azaspiro[3.3]heptan-2-one 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one
Brand Name: Vulcanchem
CAS No.: 2758004-54-3
VCID: VC11559816
InChI:
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.2

3,3-dimethyl-1-azaspiro[3.3]heptan-2-one

CAS No.: 2758004-54-3

Cat. No.: VC11559816

Molecular Formula: C8H13NO

Molecular Weight: 139.2

Purity: 95

* For research use only. Not for human or veterinary use.

3,3-dimethyl-1-azaspiro[3.3]heptan-2-one - 2758004-54-3

Specification

CAS No. 2758004-54-3
Molecular Formula C8H13NO
Molecular Weight 139.2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro junction at the nitrogen atom, connecting two three-membered rings. The 3,3-dimethyl groups impose steric constraints that stabilize the spiro configuration, while the ketone at position 2 introduces polarity. Key structural parameters include:

PropertyValue/Description
Molecular FormulaC₉H₁₅NO
Molecular Weight153.22 g/mol
Density (predicted)~1.1 g/cm³
Boiling Point (estimated)250–270°C
Melting PointNot reported
LogP (calculated)~1.2 (moderate lipophilicity)

The spirocyclic framework reduces ring puckering, enhancing metabolic stability compared to non-rigid analogs like piperidine .

Synthetic Methodologies

Cycloaddition-Based Approaches

Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates (e.g., Graf’s reagent, ClO₂S-NCO) generates β-lactam intermediates, which are reduced to azaspiro compounds . For 3,3-dimethyl derivatives, pre-functionalization with methyl groups prior to cyclization is critical.

Example Protocol:

  • Substrate Preparation: 3,3-Dimethylcyclobutene is treated with ClO₂S-NCO at 80°C to form a β-lactam spiro intermediate.

  • Reduction: Aluminum hydride (AlH₃) selectively reduces the β-lactam to the target amine .

Cyclization of Bifunctional Precursors

A patent-pending method for 2-azaspiro[3.3]heptane derivatives involves:

  • Reductive Amination: Cyclobutane-1,1-dicarboxylic acid is reduced to dimethanol using LiAlH₄ .

  • Sulfonate Formation: Reaction with methanesulfonyl chloride yields a disulfonate intermediate.

  • Cyclization: Treatment with 2-nitrobenzenesulfonamide in DMSO forms the spiro core .
    Adapting this route to incorporate dimethyl groups would require methyl-substituted cyclobutane precursors.

Challenges and Optimization

  • Steric Hindrance: Introducing 3,3-dimethyl groups complicates cyclization steps, necessitating elevated temperatures or high-pressure conditions .

  • Purification: The compound’s polarity (due to the ketone) complicates column chromatography; crystallization from ethyl acetate/hexane mixtures is preferred .

Pharmacological and Industrial Applications

Material Science Applications

The rigid spiro structure and ketone functionality enable use in:

  • Coordination Polymers: As ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Supramolecular Chemistry: Host-guest systems leveraging the cavity-like spiro architecture .

Research Frontiers and Challenges

Unresolved Synthetic Hurdles

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis using chiral auxiliaries remains unexplored.

  • Scale-Up: Multi-step sequences (e.g., [2+2] cycloaddition followed by reduction) pose cost and efficiency challenges for industrial production .

Biological Evaluation Gaps

  • ADMET Profiles: No published data exist on the compound’s absorption, distribution, or toxicity.

  • Target Identification: Computational docking studies suggest affinity for GABA receptors, but experimental validation is needed.

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